molecular formula C37H55N9O9 B12385576 Gly-Val-Tyr-Val-His-Pro-Val

Gly-Val-Tyr-Val-His-Pro-Val

Cat. No.: B12385576
M. Wt: 769.9 g/mol
InChI Key: WWDNAGBKUMGNDQ-JTLZFHFRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Glycine-Valine-Tyrosine-Valine-Histidine-Proline-Valine is a peptide composed of seven amino acids. Peptides like this one play crucial roles in various biological processes and have significant potential in scientific research and medical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine-Valine-Tyrosine-Valine-Histidine-Proline-Valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, Glycine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

    Coupling: The next amino acid, Valine, is coupled to the growing peptide chain using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (Tyrosine, Valine, Histidine, Proline, Valine).

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like Glycine-Valine-Tyrosine-Valine-Histidine-Proline-Valine often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Glycine-Valine-Tyrosine-Valine-Histidine-Proline-Valine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids or chemical groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: N-hydroxysuccinimide (NHS) esters or carbodiimides are used for amino acid substitution.

Major Products Formed

    Oxidation: Dityrosine formation.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Modified peptides with new functional groups.

Scientific Research Applications

Glycine-Valine-Tyrosine-Valine-Histidine-Proline-Valine has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling.

    Medicine: Potential therapeutic applications in drug delivery and as a biomarker for certain diseases.

    Industry: Utilized in the development of peptide-based materials and biosensors.

Mechanism of Action

The mechanism of action of Glycine-Valine-Tyrosine-Valine-Histidine-Proline-Valine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Glycine-Valine-Tyrosine-Valine-Histidine-Proline: Lacks the terminal Valine residue.

    Glycine-Valine-Tyrosine-Valine-Histidine-Proline-Valine-Histidine: Contains an additional Histidine residue.

Uniqueness

Glycine-Valine-Tyrosine-Valine-Histidine-Proline-Valine is unique due to its specific sequence, which imparts distinct structural and functional properties. Its combination of hydrophobic and hydrophilic residues allows for versatile interactions with biological molecules, making it valuable in various research and therapeutic contexts.

Properties

Molecular Formula

C37H55N9O9

Molecular Weight

769.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C37H55N9O9/c1-19(2)29(43-28(48)16-38)34(51)41-25(14-22-9-11-24(47)12-10-22)32(49)44-30(20(3)4)35(52)42-26(15-23-17-39-18-40-23)36(53)46-13-7-8-27(46)33(50)45-31(21(5)6)37(54)55/h9-12,17-21,25-27,29-31,47H,7-8,13-16,38H2,1-6H3,(H,39,40)(H,41,51)(H,42,52)(H,43,48)(H,44,49)(H,45,50)(H,54,55)/t25-,26-,27-,29-,30-,31-/m0/s1

InChI Key

WWDNAGBKUMGNDQ-JTLZFHFRSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CN

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(C(C)C)C(=O)O)NC(=O)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.